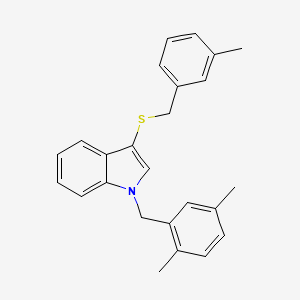

1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Métodos De Preparación

The synthesis of 1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzyl chloride and 3-methylbenzyl mercaptan.

Formation of Thioether: The first step involves the nucleophilic substitution reaction between 3-methylbenzyl mercaptan and 2,5-dimethylbenzyl chloride to form the thioether intermediate.

Indole Formation: The thioether intermediate is then subjected to a Fischer indole synthesis, where it reacts with phenylhydrazine under acidic conditions to form the indole ring.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and efficiency.

Análisis De Reacciones Químicas

1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the thioether linkage to a thiol group.

Hydrolysis: The thioether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and benzyl alcohol.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific biological pathways, such as anti-inflammatory or anticancer agents.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and indole ring can participate in various binding interactions, influencing the compound’s biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

1-(2,5-Dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole can be compared with other indole derivatives, such as:

1-Benzyl-3-(methylthio)-1H-indole: Similar structure but lacks the additional methyl groups on the benzyl rings, which may affect its reactivity and biological activity.

1-(2-Methylbenzyl)-3-(phenylthio)-1H-indole: Contains a phenylthio group instead of a benzylthio group, leading to different chemical and biological properties.

1-(3,4-Dimethylbenzyl)-3-(ethylthio)-1H-indole: Features an ethylthio group, which may influence its solubility and reactivity compared to the methylthio group.

Actividad Biológica

The compound 1-(2,5-dimethylbenzyl)-3-((3-methylbenzyl)thio)-1H-indole is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features an indole core substituted with a 2,5-dimethylbenzyl group and a thioether moiety derived from 3-methylbenzyl. The synthesis typically involves multi-step reactions, including the formation of the indole nucleus followed by the introduction of the side chains through nucleophilic substitution or coupling reactions.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Indole Core | Aromatic heterocycle with nitrogen atom |

| Substituents | 2,5-Dimethylbenzyl and 3-methylbenzylthio |

| Molecular Formula | C18H22N2S |

| Molecular Weight | 298.44 g/mol |

Anticancer Properties

Research has indicated that This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have focused on its ability to inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Cytotoxicity

In a study evaluating the cytotoxic effects against human cancer cell lines (MCF-7, HepG2, A549, and HeLa), the compound demonstrated:

- IC50 values ranging from 0.5 to 1.5 µM across different cell lines.

- Induction of apoptosis was confirmed via flow cytometry analysis, showing increased sub-G1 phase populations.

The proposed mechanism involves:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels leading to oxidative stress and subsequent apoptosis in cancer cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 0.75 | 68 |

| HepG2 | 1.20 | 55 |

| A549 | 0.95 | 62 |

| HeLa | 0.50 | 75 |

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. In this case:

- The presence of methyl groups enhances lipophilicity, potentially improving membrane permeability.

- The thioether group is crucial for interaction with target proteins involved in cancer progression.

Propiedades

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-[(3-methylphenyl)methylsulfanyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NS/c1-18-7-6-8-21(13-18)17-27-25-16-26(24-10-5-4-9-23(24)25)15-22-14-19(2)11-12-20(22)3/h4-14,16H,15,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAJYOHEPKNHMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.